An In-depth Technical Guide to the Core Properties of 5-Fluoronaphthalen-2-ol
An In-depth Technical Guide to the Core Properties of 5-Fluoronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoronaphthalen-2-ol is a fluorinated derivative of 2-naphthol, a compound of interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the 5-position of the naphthalene ring is anticipated to significantly influence its physicochemical and biological properties. This technical guide provides a comprehensive overview of the core properties of 5-Fluoronaphthalen-2-ol, including its chemical structure, predicted physicochemical characteristics, and spectroscopic data. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and spectroscopic analysis of analogous compounds to provide well-founded predictions. Detailed hypothetical experimental protocols for its synthesis and characterization are also presented to facilitate further research. The potential biological significance of 5-Fluoronaphthalen-2-ol is discussed in the context of known activities of related fluorinated and naphthol-containing molecules.
Chemical and Physical Properties
Table 1: Basic Properties of 5-Fluoronaphthalen-2-ol
| Property | Value | Source |
| IUPAC Name | 5-Fluoronaphthalen-2-ol | - |
| Synonyms | 5-Fluoro-2-naphthol | - |
| CAS Number | 741693-88-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₇FO | --INVALID-LINK-- |
| Molecular Weight | 162.16 g/mol | --INVALID-LINK-- |
Table 2: Predicted Physicochemical Properties of 5-Fluoronaphthalen-2-ol
| Property | Predicted Value | Basis for Prediction |
| Melting Point | 125-135 °C | The melting point of 2-naphthol is 121-123 °C. Fluorine substitution on an aromatic ring can increase the melting point due to altered crystal packing and intermolecular interactions. |
| Boiling Point | ~290-300 °C | The boiling point of 2-naphthol is 285-286 °C. The introduction of a fluorine atom is expected to have a minor effect on the boiling point. |
| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | 2-naphthol has limited solubility in water but is soluble in organic solvents. The polarity introduced by the fluorine atom may slightly increase water solubility, while maintaining good solubility in polar organic solvents. |
| pKa | ~9.0 - 9.5 | The pKa of 2-naphthol is approximately 9.5. The electron-withdrawing nature of the fluorine atom is expected to slightly increase the acidity of the hydroxyl group, resulting in a slightly lower pKa. |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Fluoronaphthalen-2-ol is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of fluorinated naphthols and related aromatic compounds. A potential synthetic workflow is outlined below.
Detailed Experimental Protocol (Hypothetical)
Materials:
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5-Amino-2-naphthol
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Sodium nitrite (NaNO₂)
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Tetrafluoroboric acid (HBF₄, 48% in water)
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Anhydrous diethyl ether
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Inert solvent (e.g., toluene or xylene)
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Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Apparatus for filtration (Buchner funnel)
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Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
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Diazotization:
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In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Amino-2-naphthol in an aqueous solution of tetrafluoroboric acid at 0-5 °C.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C.
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Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt intermediate.
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Schiemann Reaction (Fluorination):
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The resulting diazonium tetrafluoroborate salt is typically isolated by filtration, washed with cold water, cold ethanol, and then anhydrous diethyl ether, and dried under vacuum.
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The dried diazonium salt is then subjected to thermal decomposition in an inert, high-boiling solvent such as toluene or xylene. The mixture is heated gently until the evolution of nitrogen gas ceases.
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Work-up and Purification:
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After cooling to room temperature, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to remove any acidic impurities.
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The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 5-Fluoronaphthalen-2-ol.
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Characterization: The structure and purity of the synthesized 5-Fluoronaphthalen-2-ol should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Spectroscopic Properties (Predicted)
Direct experimental spectroscopic data for 5-Fluoronaphthalen-2-ol is scarce. However, the expected spectral characteristics can be predicted based on the known spectra of 2-naphthol and the influence of a fluorine substituent on the naphthalene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data for 5-Fluoronaphthalen-2-ol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8-8.0 | d | ~8-9 | H4 |
| ~7.6-7.8 | t | ~8 | H7 |
| ~7.3-7.5 | m | - | H6, H8 |
| ~7.1-7.3 | dd | J(H-H) ~8-9, J(H-F) ~5-6 | H1 |
| ~7.0-7.2 | d | ~2-3 | H3 |
| ~5.0-6.0 | br s | - | OH |
Table 4: Predicted ¹³C NMR Spectral Data for 5-Fluoronaphthalen-2-ol (in CDCl₃)
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ~158-162 | ¹J(C-F) ~240-250 | C5 |
| ~153-155 | - | C2 |
| ~134-136 | - | C4a |
| ~129-131 | ³J(C-F) ~8-10 | C4 |
| ~127-129 | - | C8a |
| ~126-128 | - | C7 |
| ~124-126 | ²J(C-F) ~15-20 | C6 |
| ~118-120 | ⁴J(C-F) ~3-5 | C8 |
| ~110-112 | ²J(C-F) ~20-25 | C1 |
| ~108-110 | - | C3 |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands for 5-Fluoronaphthalen-2-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 1600-1630 | Medium | Aromatic C=C stretch |
| 1450-1550 | Medium-Strong | Aromatic C=C stretch |
| 1200-1300 | Strong | C-O stretch (phenol) |
| 1100-1200 | Strong | C-F stretch |
| 750-900 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 5-Fluoronaphthalen-2-ol is expected to show a prominent molecular ion peak (M⁺) at m/z 162. Common fragmentation patterns would likely involve the loss of CO (m/z 134) and subsequent loss of fluorine or other fragments characteristic of the naphthalene ring system.
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of purified 5-Fluoronaphthalen-2-ol in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
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Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
IR Spectroscopy
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Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: Use electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.
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Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for the molecular ion and major fragments.
Potential Biological Significance
While the specific biological activities of 5-Fluoronaphthalen-2-ol have not been reported, the incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Naphthol and its derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties.
Fluorinated aromatic compounds can influence various cellular processes. For instance, some fluorinated analogs of natural substrates can act as inhibitors of key enzymes in metabolic pathways. It is plausible that 5-Fluoronaphthalen-2-ol or its metabolites could interact with signaling pathways implicated in cell growth, proliferation, and apoptosis. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is frequently dysregulated in cancer.
Further investigation is required to determine if 5-Fluoronaphthalen-2-ol exhibits any significant biological activity and to elucidate its mechanism of action.
Conclusion
5-Fluoronaphthalen-2-ol is a compound with potential for further investigation in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its core properties, including predicted physicochemical and spectroscopic data, based on the well-understood principles of its parent compound, 2-naphthol, and the effects of fluorination. The hypothetical synthetic and analytical protocols detailed herein offer a roadmap for researchers to synthesize and characterize this compound. Future studies are warranted to experimentally validate these predicted properties and to explore the potential biological activities of 5-Fluoronaphthalen-2-ol.
